

A Comprehensive Technical Guide to 3-Methyl-N-methylbenzylamine (CAS: 39180-84-2)

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Compound of Interest

Compound Name: 3-Methyl-N-methylbenzylamine

Cat. No.: B1314595

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **3-Methyl-N-methylbenzylamine** (CAS number 39180-84-2), a versatile secondary amine with applications in organic synthesis and biochemical analysis. This document consolidates key chemical and physical properties, outlines common synthetic methodologies, and details its utility as a derivatizing agent for mass spectrometry. The information presented is intended to support researchers and professionals in the fields of chemistry and drug development in leveraging the unique characteristics of this compound.

Chemical and Physical Properties

3-Methyl-N-methylbenzylamine, also known as N,3-Dimethylbenzylamine or (3-Methylbenzyl)methylamine, is a colorless to light yellow liquid.^[1] Its core structure consists of a benzylamine backbone with methyl groups substituted on both the nitrogen atom and at the meta position of the benzene ring.^[2] This substitution pattern influences its steric and electronic properties, making it a valuable intermediate in various chemical transformations.^[2]

Table 1: Physicochemical Properties of **3-Methyl-N-methylbenzylamine**

Property	Value	Source(s)
CAS Number	39180-84-2	[3]
Molecular Formula	C ₉ H ₁₃ N	[1][2][3][4][5]
Molecular Weight	135.21 g/mol	[1][2][3][4][5]
Appearance	Colorless to light yellow/orange clear liquid	[1]
Boiling Point	90-92 °C at 15 mmHg	[2][6][7]
Density	0.900 g/mL at 25 °C	[2][6][7]
Refractive Index (n _{20/D})	1.5190	[6][7]
Flash Point	174 °F	[2]
Solubility	Slightly soluble in water	[2][6][7]
Purity	>97.0% (GC)	[1]

Synthesis and Reactivity

3-Methyl-N-methylbenzylamine serves as a key building block in organic synthesis.^{[1][2]} Its synthesis can be achieved through several established chemical routes, and its secondary amine functionality allows it to participate in a variety of chemical reactions.

Experimental Protocols for Synthesis

While specific, detailed industrial protocols are proprietary, the following represent common laboratory-scale synthetic approaches.

2.1.1. Reductive Amination of 3-Methylbenzaldehyde

This widely used method involves the reaction of 3-methylbenzaldehyde with methylamine in the presence of a reducing agent.

- Materials: 3-methylbenzaldehyde, methylamine (solution in THF or methanol), sodium borohydride (or a similar reducing agent), methanol (or another suitable solvent), and

appropriate workup reagents (e.g., hydrochloric acid, sodium hydroxide).

- Procedure:
 - Dissolve 3-methylbenzaldehyde in methanol.
 - Add methylamine solution to the reaction mixture and stir.
 - Cool the mixture in an ice bath.
 - Slowly add sodium borohydride in portions, maintaining a low temperature.
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
 - Quench the reaction by the slow addition of water.
 - Acidify the mixture with hydrochloric acid and wash with an organic solvent (e.g., diethyl ether) to remove unreacted aldehyde.
 - Basify the aqueous layer with sodium hydroxide.
 - Extract the product with an organic solvent (e.g., dichloromethane).
 - Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
 - Purify the product by distillation under reduced pressure.

2.1.2. N-Alkylation of 3-Methylbenzylamine

This method involves the direct methylation of 3-methylbenzylamine.

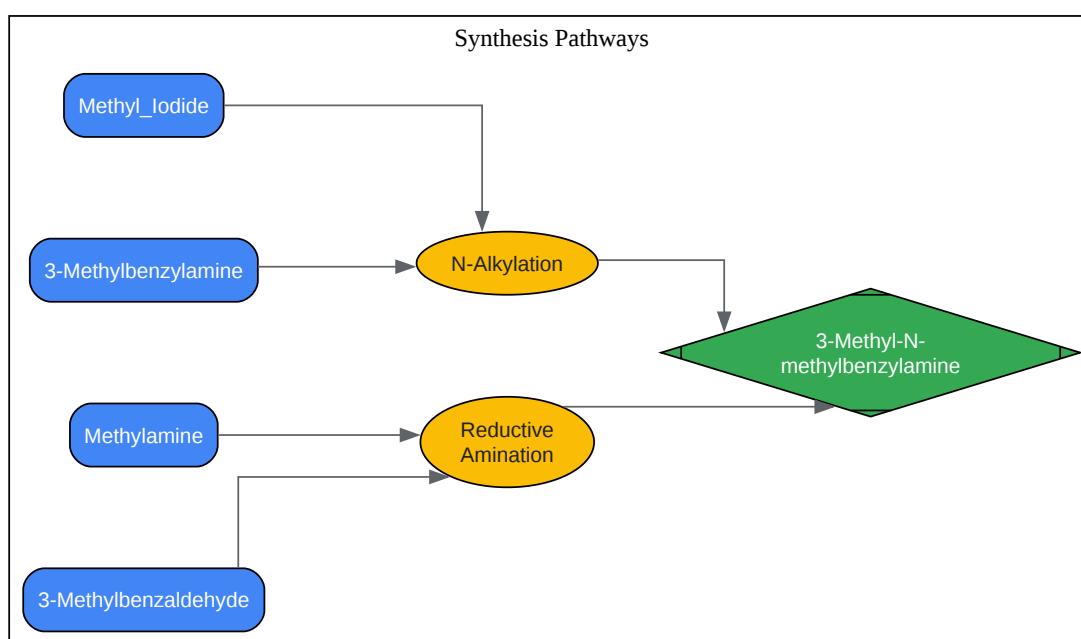
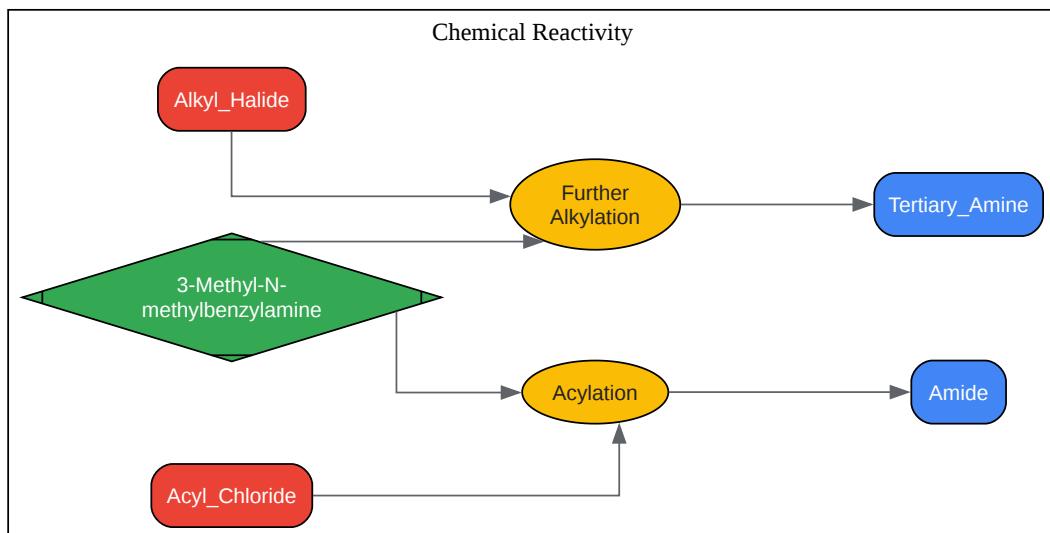
- Materials: 3-methylbenzylamine, a methylating agent (e.g., methyl iodide, dimethyl sulfate), a base (e.g., potassium carbonate), and a suitable solvent (e.g., acetonitrile).
- Procedure:
 - Dissolve 3-methylbenzylamine and potassium carbonate in acetonitrile.

- Add the methylating agent dropwise to the stirred suspension.
- Heat the reaction mixture to reflux and monitor for completion.
- Cool the reaction mixture and filter to remove the inorganic base.
- Concentrate the filtrate under reduced pressure.
- Dissolve the residue in an organic solvent and wash with water.
- Dry the organic layer, filter, and concentrate.
- Purify the product via distillation.

Chemical Reactivity

The secondary amine in **3-Methyl-N-methylbenzylamine** is nucleophilic and can undergo various reactions, including:

- Acylation: Reaction with acyl chlorides or anhydrides to form amides.[\[2\]](#)
- Further Alkylation: Reaction with other alkyl halides to form tertiary amines.[\[2\]](#)
- Formation of Coordination Compounds: The nitrogen lone pair allows it to act as a ligand in coordination chemistry.[\[2\]](#)



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Caption: Synthetic routes and key reactions of **3-Methyl-N-methylbenzylamine**.

Applications in Research and Development

The primary applications of **3-Methyl-N-methylbenzylamine** are as an intermediate in the synthesis of more complex molecules and as a specialized reagent in analytical chemistry.[2][6]

Intermediate in Chemical Synthesis

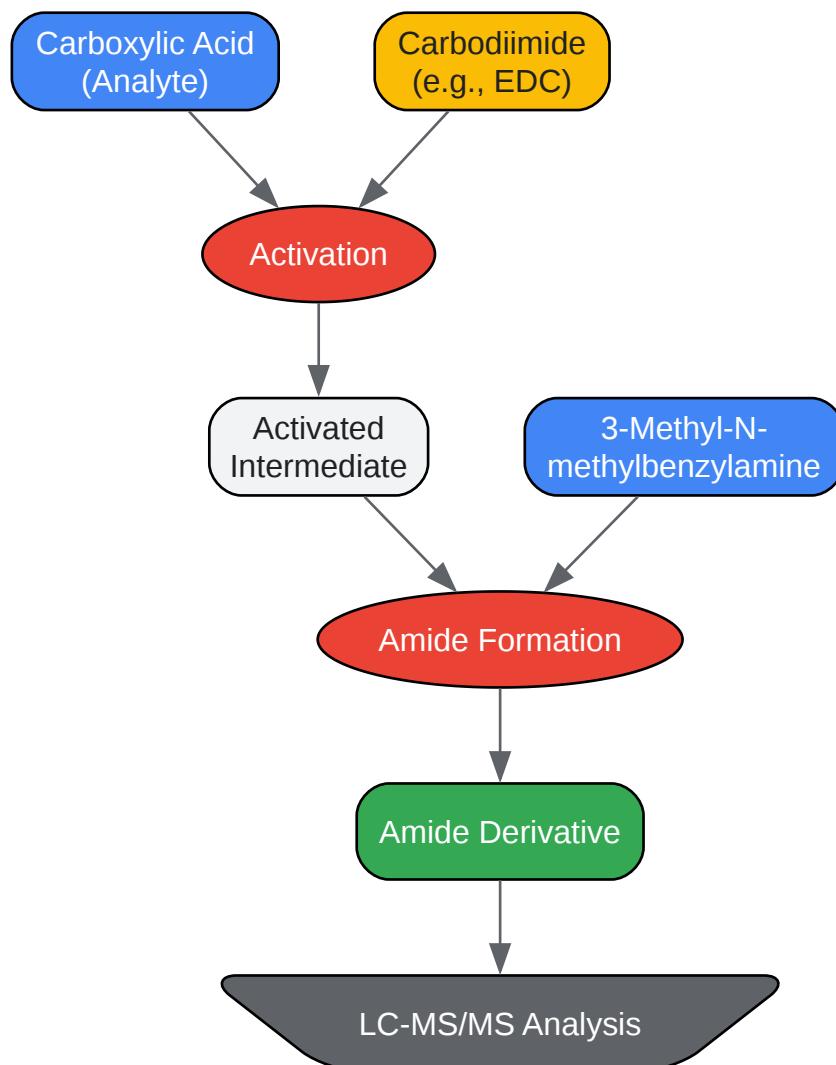
It serves as a precursor in the production of pharmaceuticals, agrochemicals, and dyes.[2][6][8] Its structural motif can be found in various biologically active compounds, making it a valuable starting material for drug discovery and development programs.

Derivatization Agent for Biochemical Analysis

A notable application is its use as a derivatizing agent for the analysis of biological organic acids by mass spectrometry.[2] Carboxylic acids are often difficult to analyze directly due to their polarity and low volatility. Derivatization with **3-Methyl-N-methylbenzylamine** converts them into amides, which have improved chromatographic and mass spectrometric properties.

Experimental Protocol: Derivatization of Carboxylic Acids

- Objective: To enhance the detection of carboxylic acids in biological samples via mass spectrometry.
- Materials: **3-Methyl-N-methylbenzylamine**, a carbodiimide coupling agent (e.g., EDC), the carboxylic acid sample, and a suitable aprotic solvent (e.g., acetonitrile).
- Procedure:
 - Dissolve the carboxylic acid sample in the solvent.
 - Add the carbodiimide coupling agent to activate the carboxylic acid.
 - Introduce **3-Methyl-N-methylbenzylamine** to the reaction mixture.
 - Allow the reaction to proceed at room temperature.
 - The resulting amide derivative can then be directly analyzed by techniques such as LC-MS/MS.



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